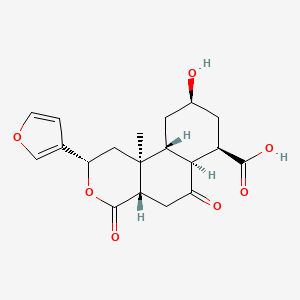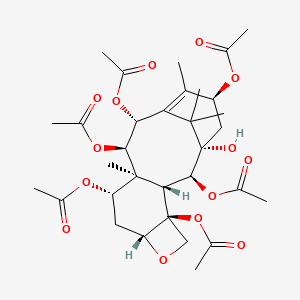
Diosbulbina L
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diosbulbin L is a natural diterpenoid compound extracted from the tubers of Dioscorea bulbifera L., a plant commonly known as air potato or air yam. This compound is part of a group of furanoditerpenoids, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and hepatotoxic effects.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying furanoditerpenoid chemistry.
Biology: Investigated for its effects on cellular processes and pathways.
Medicine: Explored for its anticancer properties, particularly against lung cancer and breast cancer cells.
Análisis Bioquímico
Biochemical Properties
Diosbulbin L plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of many drugs and toxins . Additionally, Diosbulbin L interacts with proteins involved in cell signaling pathways, such as AKT1, DHFR, and TYMS, leading to the modulation of these pathways . These interactions highlight the compound’s potential as a therapeutic agent in targeting specific biochemical pathways.
Cellular Effects
Diosbulbin L exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been shown to induce cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation . This effect is mediated through the downregulation of key proteins involved in cell cycle progression, such as AKT1, DHFR, and TYMS . Furthermore, Diosbulbin L influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer properties . These cellular effects underscore the compound’s potential in cancer therapy.
Molecular Mechanism
The molecular mechanism of Diosbulbin L involves its binding interactions with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Diosbulbin L has been shown to bind to and inhibit the activity of cytochrome P450 enzymes, which play a critical role in drug metabolism . Additionally, it downregulates the expression and activation of proteins such as AKT1, DHFR, and TYMS, which are involved in cell proliferation and survival . These molecular interactions elucidate the compound’s mechanism of action in exerting its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diosbulbin L have been observed to change over time. The compound exhibits stability under certain conditions, but it may undergo degradation over extended periods . Long-term studies have shown that Diosbulbin L can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of cell cycle arrest . These temporal effects highlight the importance of understanding the compound’s stability and long-term impact in therapeutic applications.
Dosage Effects in Animal Models
The effects of Diosbulbin L vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, Diosbulbin L can induce toxic effects, including liver and kidney damage . These dosage-dependent effects underscore the need for careful dosage optimization in therapeutic applications to balance efficacy and safety.
Metabolic Pathways
Diosbulbin L is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound undergoes phase I and phase II metabolism, resulting in the formation of hydroxylated, glucuronidated, and sulfated metabolites . These metabolic pathways are crucial for the compound’s clearance from the body and its overall pharmacokinetic profile. Understanding these pathways is essential for optimizing the therapeutic use of Diosbulbin L.
Transport and Distribution
Within cells and tissues, Diosbulbin L is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation in certain tissues can influence its therapeutic efficacy and toxicity . Studies have shown that Diosbulbin L can accumulate in the liver and kidneys, which are primary sites of its metabolism and excretion . These transport and distribution characteristics are important considerations for its clinical application.
Subcellular Localization
Diosbulbin L exhibits specific subcellular localization, which can affect its activity and function. The compound has been observed to localize in the cytoplasm and mitochondria of cells . This subcellular distribution is influenced by targeting signals and post-translational modifications that direct Diosbulbin L to specific compartments . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diosbulbin L typically involves the extraction from the tubers of Dioscorea bulbifera L. The process includes drying and grinding the tubers, followed by solvent extraction using organic solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate Diosbulbin L.
Industrial Production Methods
Industrial production of Diosbulbin L is not well-documented, as it is primarily obtained through natural extraction methods. advancements in biotechnological methods and synthetic biology may pave the way for more efficient production techniques in the future.
Análisis De Reacciones Químicas
Types of Reactions
Diosbulbin L undergoes various chemical reactions, including:
Oxidation: Diosbulbin L can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert Diosbulbin L into less oxidized forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of Diosbulbin L, which may exhibit different biological activities.
Mecanismo De Acción
The mechanism of action of Diosbulbin L involves its interaction with cellular targets and pathways. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating mitochondrial pathways and generating reactive oxygen species (ROS). Diosbulbin L also inhibits the proliferation of cancer cells by causing cell cycle arrest at the G0/G1 phase.
Comparación Con Compuestos Similares
Similar Compounds
Diosbulbin B: Another furanoditerpenoid with similar biological activities but higher hepatotoxicity.
Diosbulbin C: Known for its anticancer properties, particularly against non-small cell lung cancer.
Diosbulbin D: Exhibits toxic effects on hepatocytes and is used in studies on liver toxicity.
Uniqueness of Diosbulbin L
Diosbulbin L is unique due to its specific molecular structure and its relatively lower toxicity compared to other diosbulbins. Its diverse biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
IUPAC Name |
(2S,4aS,6aS,7R,9R,10aR,10bS)-2-(furan-3-yl)-9-hydroxy-10b-methyl-4,6-dioxo-1,2,4a,5,6a,7,8,9,10,10a-decahydrobenzo[f]isochromene-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O7/c1-19-7-15(9-2-3-25-8-9)26-18(24)13(19)6-14(21)16-11(17(22)23)4-10(20)5-12(16)19/h2-3,8,10-13,15-16,20H,4-7H2,1H3,(H,22,23)/t10-,11+,12+,13+,15-,16+,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESWLPIIHLYDJT-OXIVVSFQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(OC(=O)C1CC(=O)C3C2CC(CC3C(=O)O)O)C4=COC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H](OC(=O)[C@H]1CC(=O)[C@H]3[C@H]2C[C@H](C[C@H]3C(=O)O)O)C4=COC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8S,10S,11S,13S,16S)-4,6,6-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one](/img/structure/B1151847.png)

